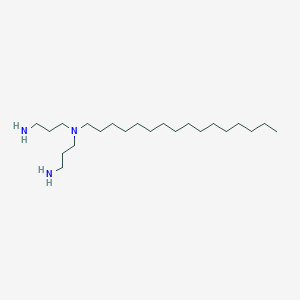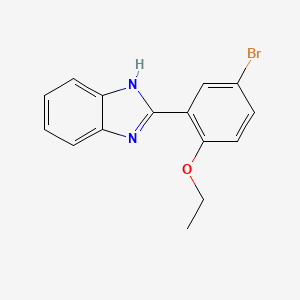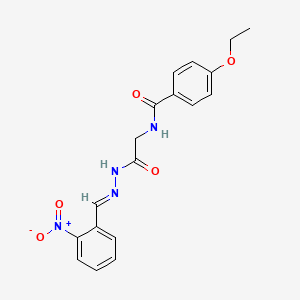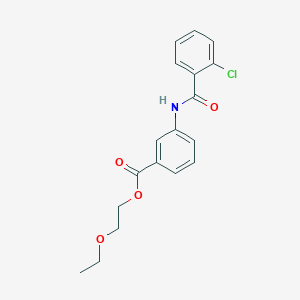
3-Chloro-n-(4-methoxyphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-n-(4-methoxyphenyl)aniline: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 53595-98-5
Molecular Weight: 233.7 g/mol
MDL Number: MFCD18430869
This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s essential to note that analytical data for this product may not be available, so researchers should confirm its identity and purity.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 3-Chloro-n-(4-methoxyphenyl)aniline involves specific routes. Unfortunately, detailed synthetic pathways are not readily accessible in the available literature. Researchers typically develop custom methods based on their specific needs.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. it’s likely that manufacturers employ specialized processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Reactivity:: 3-Chloro-n-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: It may participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: Depending on reaction conditions, it can be oxidized or reduced.
Other Transformations: Further functional group modifications are possible.
Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: Oxidizing agents (e.g., peroxides, chromates).
Reduction: Reducing agents (e.g., hydrides, metal catalysts).
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.
Applications De Recherche Scientifique
3-Chloro-n-(4-methoxyphenyl)aniline finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Potential pharmaceutical applications (requires further investigation).
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The precise mechanism by which 3-Chloro-n-(4-methoxyphenyl)aniline exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers can explore related compounds such as 4-methoxyaniline (CAS No.: 1749-08-2), which shares structural features . Highlighting the uniqueness of 3-Chloro-n-(4-methoxyphenyl)aniline requires further investigation.
Propriétés
Numéro CAS |
53595-98-5 |
|---|---|
Formule moléculaire |
C13H12ClNO |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
3-chloro-N-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,1H3 |
Clé InChI |
RLYZADXEMJGKGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12004834.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)
![Ethyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B12004846.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)

![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)
![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)


